![molecular formula C11H7F2NOS B2614571 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde CAS No. 2059955-81-4](/img/structure/B2614571.png)
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
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Overview
Description
“4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Bioactive Hydrazones:
- Benzaldehyde derivatives have been synthesized and explored for their biological activity. One study investigated the synthesis of [4-(4-Bromophenyl)thiazol-2-yl]hydrazones, revealing their potential antimicrobial activity against organisms like Candida albicans (Ramadan, 2010).
Development of Novel Compounds with Biological Activities:
- Novel compounds, including ferrocenyl-containing thiazole imine derivatives, were synthesized and showed promising results in plant growth regulation and antifungal activities (Yu, Shao, & Fang, 2007).
- New thiazolo[2,3-b]quinazolinones, incorporating benzaldehyde derivatives, were synthesized, exhibiting significant anticancer and antibacterial properties, suggesting their potential as drug templates (Deshineni, AryaC, Banothu, Velpula, & Chellamella, 2020).
Antimicrobial and Corrosion Inhibition Applications:
- Compounds derived from benzaldehydes, like 1,3-Benzothiazole Derivatives, have shown not only antimicrobial effects but also potential as corrosion inhibitors, offering a dual application in medicinal and industrial fields (Nayak & Bhat, 2023).
Photophysical and Catalytic Applications
Exploration of Photophysical Properties:
- Studies have been conducted to understand the photophysical properties of benzaldehyde derivatives, shedding light on their potential applications in material sciences (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).
Catalysis in Chemical Reactions:
- Benzaldehyde derivatives have been utilized as catalysts, enhancing the efficiency of certain chemical transformations, indicating their importance in synthetic organic chemistry (Horike, Dincǎ, Tamaki, & Long, 2008).
Mechanism of Action
The mechanism of action of thiazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
The safety data sheet for a similar compound, 2-(Trifluoromethyl)benzaldehyde, indicates that it is a combustible liquid, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NOS/c12-10(13)11-14-5-9(16-11)8-3-1-7(6-15)2-4-8/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBQGGWHSTZQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2059955-81-4 |
Source
|
Record name | 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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